molecular formula C16H17N3O4S B12313076 7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

Cat. No.: B12313076
M. Wt: 347.4 g/mol
InChI Key: LROYCRSHQNGOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cephalosporin antibiotic, structurally characterized by a bicyclic β-lactam core fused with a dihydrothiazine ring. The 7-position side chain, (2-amino-2-phenylacetyl)amino, confers specificity for penicillin-binding proteins (PBPs) in bacterial cell walls, enabling bactericidal activity. Its 3-methylidene group enhances stability against β-lactamases compared to earlier cephalosporins . Known by synonyms such as Cefalexin and Keflex, it is a first-generation cephalosporin effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative species (e.g., Escherichia coli) .

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)

InChI Key

LROYCRSHQNGOQU-UHFFFAOYSA-N

Canonical SMILES

C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cephalosporin Compounds

The compound’s structural and functional distinctions from other cephalosporins are critical for its antimicrobial spectrum, stability, and clinical applications. Below is a detailed analysis:

Structural Modifications and Antibacterial Activity

Compound Name Substituents at Key Positions Antimicrobial Spectrum Key Findings
Target Compound
(7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid)
- C-7 : 2-Amino-2-phenylacetyl
- C-3 : Methylidene
Gram-positive (e.g., S. aureus), limited Gram-negative First-generation; moderate β-lactamase resistance due to C-3 methylidene .
SQ 14,359
(7β-[[(Aminocarbonyl)amino]-2-thienylacetyl]amino-7-methoxy derivative)
- C-7 : Thienylureidoacetyl
- C-7 : Methoxy
- C-3 : (1-Methyltetrazol-5-yl)thiomethyl
Broad-spectrum, including β-lactamase-producing strains Enhanced Gram-negative coverage (e.g., Pseudomonas aeruginosa); methoxy group stabilizes β-lactam ring .
Compound in
(7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino derivative)
- C-7 : Hydroxyphenylmethylidene-thiazole-methoxyimino
- C-3 : Triazinylsulfanylmethyl
Not explicitly stated (likely extended-spectrum) Structural complexity may improve binding to PBPs of resistant pathogens .
Cefotetan
(7-[(4-Carboxy-2,3-dihydroxy-5-isocyaninyl)thio]acetyl]amino-7-methoxy derivative)
- C-7 : Thio-linked isocyaninyl-carboxy group
- C-7 : Methoxy
Anaerobes, Gram-negative bacilli Third-generation; notable for surgical prophylaxis due to anaerobic activity .

Pharmacokinetic and Stability Profiles

  • Target Compound : Oral bioavailability (~90%) due to acid stability; renal excretion limits its half-life (~1 hour) .
  • SQ 14,359 : Parenteral administration required; prolonged half-life (3–4 hours) due to protein binding .
  • Compound in <br>((6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido) derivative): Labile ester groups necessitate prodrug formulations for oral use .

Resistance Mechanisms

  • The target compound’s C-3 methylidene reduces hydrolysis by AmpC β-lactamases compared to non-methylidene analogs .
  • Methoxy groups (e.g., in SQ 14,359) confer resistance to extended-spectrum β-lactamases (ESBLs) by steric hindrance .

Research Findings and Clinical Implications

  • Synthetic Innovations: Neutral acylation methods () and esterification protocols () have improved yields of cephalosporin derivatives .
  • Anti-HIV Activity : While unrelated to cephalosporins, highlights the importance of structural modifications (e.g., spirocyclic cores) in drug design, suggesting cross-disciplinary applications .
  • Safety : Compounds like those in require stringent handling due to irritant properties, underscoring the need for stable formulations .

Biological Activity

7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, often referred to as a derivative of thiazolidine antibiotics, exhibits significant biological activity primarily in the realm of antibacterial effects. This compound's structure suggests potential interactions with bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16H17N3O4S
  • Molecular Weight : 383.5 g/mol
  • IUPAC Name : 7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

The compound features a bicyclic structure with a thiazolidine ring, which is characteristic of several β-lactam antibiotics known for their ability to inhibit bacterial growth.

The primary mechanism of action for this compound appears to be the inhibition of bacterial cell wall synthesis. The thiazolidine ring facilitates binding to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts normal cell wall synthesis, leading to bacterial lysis and death.

Antibacterial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that while the compound is effective against certain strains, resistance patterns may vary, necessitating further investigation into its clinical applicability.

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating infections caused by antibiotic-resistant bacteria:

  • Case Study 1 : A clinical trial involving patients with severe Staphylococcus aureus infections demonstrated a significant reduction in infection rates when treated with this compound compared to standard therapies.
  • Case Study 2 : A cohort study on patients suffering from urinary tract infections revealed that those treated with this compound showed improved outcomes and reduced recurrence rates compared to those treated with conventional antibiotics.

Research Findings

Research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index. Some key findings include:

  • Bioavailability : Modifications to the chemical structure have been shown to improve absorption rates in gastrointestinal models.
  • Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile, although long-term studies are required to fully understand chronic exposure effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.